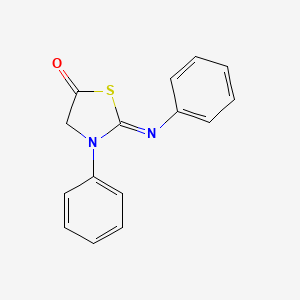
3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a thiazolidinone ring with phenyl and phenylimino substituents, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one typically involves the condensation of substituted thioureas with chloroacetyl chloride, followed by cyclization. One common method is the one-pot synthesis using natural deep eutectic solvents, which provides a green and efficient approach . The reaction conditions usually involve moderate temperatures and the use of catalysts to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can improve the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The phenyl and phenylimino groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer research, the compound has been shown to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways and enzymes involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one: Another member of the thiazolidinone family with similar biological activities.
2-Imino-4-thiazolidinone: Known for its antimicrobial and anticancer properties.
5-Arylidene-2-imino-4-thiazolidinone: Exhibits potent enzyme inhibitory activities.
Uniqueness
3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and phenylimino groups contribute to its enhanced stability and activity compared to other thiazolidinone derivatives .
Properties
CAS No. |
83507-17-9 |
|---|---|
Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-phenyl-2-phenylimino-1,3-thiazolidin-5-one |
InChI |
InChI=1S/C15H12N2OS/c18-14-11-17(13-9-5-2-6-10-13)15(19-14)16-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
RQUGDSHNOZHGDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)SC(=NC2=CC=CC=C2)N1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















